N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as a bromo group, a methyl group, a phenyl group, and a trifluoromethyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of N2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by the introduction of various substituents. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Formation of the Pyrimidine Ring: This typically involves the condensation of amidines with β-dicarbonyl compounds.
Introduction of Substituents: The bromo, methyl, phenyl, and trifluoromethyl groups can be introduced through various substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The double bonds in the pyrazole and pyrimidine rings can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position and type of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, leading to different chemical and biological properties.
5-Amino-pyrazoles: These compounds have an amino group at the 5-position of the pyrazole ring, which can participate in different chemical reactions.
The uniqueness of N2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of substituents and its potential for diverse chemical and biological activities.
Properties
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrF3N6O/c1-28(11-16-13(21)10-25-29(16)2)19(31)15-9-18-26-14(12-6-4-3-5-7-12)8-17(20(22,23)24)30(18)27-15/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTMMSUJQQXXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrF3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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